Cas no 22012-11-9 (Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl-)
22012-11-9 structure
Product Name:Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl-
CAS No:22012-11-9
MF:C24H22N2O
MW:354.444285869598
CID:280307
PubChem ID:210961
Update Time:2025-04-19
Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl-
- 1-benzo[b][1]benzoxepin-5-yl-4-phenylpiperazine
- 22012-11-9
- 1-Dibenz(b,f)oxepin-10-yl-4-phenylpiperazine
- BRN 0573408
- RMI 61068
- DTXSID60176457
- Piperazine, 1-dibenz(b,f)oxepin-10-yl-4-phenyl-
-
- Inchi: 1S/C24H22N2O/c1-2-9-20(10-3-1)25-14-16-26(17-15-25)22-18-19-8-4-6-12-23(19)27-24-13-7-5-11-21(22)24/h1-13,18H,14-17H2
- InChI Key: SYKCBKOSLRVBOZ-UHFFFAOYSA-N
- SMILES: O1C2C=CC=CC=2C=C(C2C=CC=CC1=2)N1CCN(C2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 354.17336
- Monoisotopic Mass: 354.173213330g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 2
- Complexity: 519
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 15.7Ų
Experimental Properties
- PSA: 19.62
Piperazine,1-dibenz[b,f]oxepin-10-yl-4-phenyl- Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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